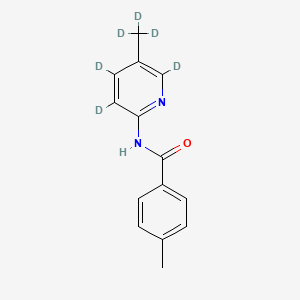

Zolpyridine-d6

Description

Significance of Isotopic Labeling in Fundamental Chemical and Biological Research

Isotopic labeling is a powerful technique that involves the substitution of one or more atoms in a molecule with an isotope of the same element. creative-proteomics.com This process creates a labeled compound that is chemically identical to its unlabeled counterpart but possesses a unique physical property, such as a different mass or radioactive decay signature, that allows it to be traced and detected. creative-proteomics.commetwarebio.com This ability to track molecules is fundamental to understanding complex chemical and biological processes. studysmarter.co.uk

In research, isotopic labeling serves as a crucial tool for elucidating reaction mechanisms, metabolic pathways, and the distribution of substances within a biological system. creative-proteomics.comwikipedia.org By introducing isotopically labeled compounds, scientists can follow their journey through a series of transformations, identifying intermediate products and determining the rates of various reactions. wikipedia.org This technique provides unparalleled insights into the dynamic nature of molecular interactions at a level of detail that would otherwise be unattainable. musechem.com

The use of stable, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous for long-term studies and applications where radioactivity would be a concern. studysmarter.co.uk Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled molecules, enabling precise quantification and localization. musechem.com This precision is vital for applications ranging from metabolic flux analysis, which measures the flow of atoms through metabolic pathways, to pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of a drug. wikipedia.orgnih.gov

Overview of Deuterium Substitution in Contemporary Pharmaceutical Science Research

Deuterium substitution, a specific form of isotopic labeling, has emerged as a significant strategy in modern pharmaceutical science. nih.gov This approach involves replacing hydrogen atoms (protium) with their heavier, stable isotope, deuterium. advancedsciencenews.com While this change is subtle, it can have a profound impact on the physicochemical properties of a molecule. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. deutramed.com This increased bond strength can make the C-D bond more resistant to cleavage by metabolic enzymes. deutramed.com

The primary application of this effect in pharmaceutical research is to modulate a drug's metabolic profile. nih.goveurekalert.org By strategically replacing hydrogen atoms at sites of metabolic vulnerability (often called "soft spots") with deuterium, researchers can slow down the rate at which a drug is broken down in the body. nih.gov This can lead to several potential therapeutic benefits:

Improved Pharmacokinetics: A slower rate of metabolism can increase a drug's half-life, leading to more stable plasma concentrations and potentially allowing for less frequent dosing. deutramed.com

Enhanced Safety Profile: Deuteration can sometimes redirect metabolic pathways away from the formation of toxic metabolites, thereby improving the drug's safety and tolerability. nih.gov

Increased Efficacy: By maintaining therapeutic concentrations for a longer duration, the efficacy of a drug may be enhanced. eurekalert.org

This strategy has moved beyond being just a research tool to a viable drug development approach. The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating the potential of this "deuterium switch" approach to create improved versions of existing medicines. nih.govnih.gov

Role of Zolpidine-d6 as a Specialized Deuterated Research Reagent

Zolpidine-d6 is the deuterated analog of zolpidem, a widely studied sedative-hypnotic agent. evitachem.combritannica.com In Zolpidine-d6, six hydrogen atoms on the N,N-dimethyl groups of the zolpidem molecule have been replaced with deuterium atoms. evitachem.com This specific isotopic substitution makes Zolpidine-d6 an invaluable tool in analytical and metabolic research. evitachem.com

The primary role of Zolpidine-d6 is to serve as an internal standard for the quantitative analysis of zolpidem in biological samples. evitachem.com In techniques like liquid chromatography-mass spectrometry (LC-MS), Zolpidine-d6 is added to a sample in a known quantity. evitachem.com Because it is chemically almost identical to zolpidem, it behaves similarly during sample preparation and analysis, such as extraction and chromatographic separation. evitachem.com However, due to its higher mass (a +6 Da mass shift), it can be distinguished from the non-deuterated zolpidem by the mass spectrometer. evitachem.com This allows for highly accurate quantification of zolpidem by correcting for any sample loss or variations in instrument response during the analysis. evitachem.com

Furthermore, Zolpidine-d6 is utilized in studies aimed at elucidating the metabolic pathways of zolpidem. evitachem.com By administering the deuterated compound and analyzing the resulting metabolites, researchers can track the fate of the labeled portion of the molecule. This helps to confirm the sites of metabolic transformation without altering the fundamental interaction between the drug and metabolic enzymes like CYP3A4, CYP2C9, and CYP1A2. evitachem.comwikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

232.31 g/mol |

IUPAC Name |

4-methyl-N-[3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-yl]benzamide |

InChI |

InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17)/i2D3,5D,8D,9D |

InChI Key |

NBFFPKCKCRTTRE-ALEXJTRMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])NC(=O)C2=CC=C(C=C2)C)[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Zolpidine Analogs

Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

The incorporation of deuterium into organic molecules can be achieved through several strategic approaches, ranging from direct exchange reactions to complex multi-step syntheses using labeled precursors. researchgate.netsnnu.edu.cn The choice of method depends on the desired site of deuteration, the stability of the substrate molecule, and the availability of starting materials.

Direct hydrogen-deuterium (H-D) exchange is a straightforward method for introducing deuterium by swapping hydrogen atoms with deuterium from a deuterium source. nih.govwikipedia.org This process is often catalyzed by acids, bases, or metals and is most effective for hydrogens that are somewhat acidic, such as those adjacent to carbonyl groups. mdpi.comlibretexts.org The reaction is an equilibrium process, necessitating the use of a large excess of the deuterium source, commonly deuterium oxide (D₂O). wikipedia.orgresearchgate.net While efficient for certain substrates, this method can lack regioselectivity and may require harsh conditions that are incompatible with complex molecules. thieme-connect.de

A highly effective and precise method for producing deuterated compounds involves building the molecule from precursors or reagents that already contain deuterium atoms. researchgate.netbeilstein-journals.orgsimsonpharma.com This "bottom-up" approach allows for the site-specific incorporation of deuterium with a high degree of control. nih.govnih.gov For instance, deuterated aldehydes, isonitriles, or amines can be used in multicomponent reactions to generate complex deuterated products with no scrambling of the deuterium label. beilstein-journals.orgresearchgate.netnih.gov The synthesis of Zolpidine-d6 often employs this strategy, utilizing deuterated dimethylamine (B145610) to introduce the six deuterium atoms onto the terminal N,N-dimethyl group. chemicalbook.com Although this method offers excellent control, it can be limited by the commercial availability and cost of the necessary deuterated starting materials. simsonpharma.comnih.gov

Transition-metal catalysis provides powerful and versatile tools for deuterium incorporation, often under milder conditions than traditional acid/base catalysis. snnu.edu.cn Homogeneous and heterogeneous catalysts, particularly those based on palladium, platinum, iridium, rhodium, and ruthenium, can facilitate H-D exchange with high efficiency and selectivity. snnu.edu.cnnih.govthieme-connect.demarquette.edu These methods can activate otherwise inert C-H bonds, allowing for deuteration at specific positions, including aromatic and benzylic sites. nih.gov For example, palladium-on-carbon (Pd/C) in D₂O can selectively deuterate benzylic positions, while platinum-on-carbon (Pt/C) shows a high affinity for aromatic rings. nih.gov These techniques are valuable for late-stage deuteration, avoiding the need for lengthy de novo synthesis. thieme-connect.de

Biocatalysis using purified enzymes offers a highly selective and environmentally friendly approach to deuterium labeling. simsonpharma.comresearchgate.net Enzymes can perform challenging transformations, such as the enantioselective installation of deuterium, under mild physiological conditions (e.g., neutral pH, aqueous media). wisc.edumdpi.com This method can achieve site-selectivity that is difficult to obtain through traditional chemical synthesis. nih.govwisc.edu For example, specific enzyme systems can catalyze H-D exchange at the Cα and Cβ positions of amino acids directly, showcasing the precision of enzymatic methods. nih.govwisc.edu While powerful, the application of enzymatic deuteration is dependent on identifying a suitable enzyme for the desired transformation and substrate.

| Methodology | Description | Typical Reagents/Catalysts | Key Features |

|---|---|---|---|

| Direct H-D Exchange | Direct replacement of hydrogen atoms with deuterium via an equilibrium reaction. wikipedia.org | D₂O, Deuterated acids/bases (e.g., D₂SO₄, NaOD). mdpi.com | Simple procedure; often requires harsh conditions and a large excess of the deuterium source. thieme-connect.de |

| Deuterated Precursors | Synthesis using starting materials or reagents that already contain deuterium. researchgate.netsimsonpharma.com | Deuterated solvents (e.g., DMSO-d₆), deuterated reagents (e.g., CD₃I, LiAlD₄, [D₆]-dimethylamine). nih.govacs.org | High regioselectivity and isotopic purity; dependent on the availability of labeled precursors. simsonpharma.com |

| Metal-Catalyzed Deuteration | Transition metals facilitate the activation of C-H bonds for H-D exchange. snnu.edu.cn | Pd/C, Pt/C, Rh/C, Iridium complexes, D₂ gas, D₂O. nih.govmarquette.edu | High efficiency, can be highly regioselective, and often proceeds under mild conditions. thieme-connect.de |

| Enzymatic Methods | Use of enzymes to catalyze site-specific deuterium incorporation. simsonpharma.comresearchgate.net | Purified enzymes (e.g., aminotransferases, dehydrogenases), D₂O. researchgate.netwisc.edu | Exceptional site- and stereo-selectivity; operates under mild, physiological conditions. mdpi.com |

Advanced Synthetic Pathways for Zolpidine-d6

A common synthetic route to Zolpidine-d6 begins with the formation of the core imidazo[1,2-a]pyridine (B132010) structure. jocpr.comnih.gov This is often followed by the introduction of a two-carbon side chain at the 3-position, which is then converted to a carboxylic acid. The final, crucial step is the coupling of this acid with deuterated dimethylamine ([D₆]dimethylamine).

One documented pathway involves the reaction of 2-(p-tolyl)-6-methylimidazo[1,2-a]pyridine-3-acetic acid with oxalyl chloride in dichloromethane (B109758) to form the corresponding acid chloride. chemicalbook.com This highly reactive intermediate is not isolated but is directly treated with gaseous [D₆]dimethylamine to yield the final Zolpidine-d6 product. chemicalbook.com Optimization of this process focuses on ensuring the complete conversion to the acid chloride and efficient trapping with the deuterated amine to maximize yield and isotopic incorporation. Alternative coupling reagents can be used for the amidation step, such as carbonyldiimidazole (CDI), although these can be moisture-sensitive. jocpr.com Microwave-assisted synthesis has also been explored for the non-deuterated analogue, offering significant reductions in reaction time and improvements in yield for the formation of the core structure and subsequent functionalization steps. nih.govresearchgate.net

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | 5-methylpyridin-2-amine and 2-bromo-1-(4-methylphenyl)ethan-1-one | Base (e.g., NaHCO₃), Solvent (e.g., Toluene) | 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine |

| 2 | 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | 1. N,N-dimethylaminomethylating agent; 2. Alkyl halide; 3. Cyanide source (e.g., NaCN) | 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile |

| 3 | 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile | Base (e.g., NaOH), followed by acid workup | 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid (Zolpidic acid) |

| 4 | 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid | 1. Oxalyl chloride or other coupling agent; 2. [D₆]Dimethylamine (NH(CD₃)₂) | Zolpidine-d6 |

Novel Catalytic Systems in Deuterated Analog Preparation

Recent advancements in catalysis have provided powerful tools for the site-selective deuteration of heterocyclic compounds, a class to which Zolpidem belongs. One notable approach involves the use of mixed-metal catalytic systems for hydrogen-deuterium (H-D) exchange reactions on key precursors.

A significant example is the synthesis of deuterated imidazo[1,2-a]pyridine-3-carboxamides, which are structurally analogous to Zolpidem. In this process, a critical deuterated intermediate, 5-methylpyridin-2-amine, is prepared via a metal-catalyzed H-D exchange. nih.gov Researchers developed a mixed catalyst system of Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C). This dual-catalyst system proved effective in facilitating the complete deuteration of 5-methylpyridin-2-amine in deuterium oxide (D₂O) at 120°C, achieving an 85% yield. nih.gov This method presents an improvement over previously reported conditions that required higher temperatures (160°C) and only utilized Pd/C. nih.gov The resulting deuterated 5-methylpyridin-2-amine serves as a crucial building block for constructing the deuterated imidazo[1,2-a]pyridine core of the final drug molecule. nih.gov

Another approach to synthesizing Zolpidem-d6 involves the use of a deuterated reagent in the final steps of the synthesis. A described method for preparing Zolpidem-d6 utilizes dimethyl-d6-amine (B85223). chemicalbook.com In this synthesis, 2-(p-tolyl)-6-methylimidazo[1,2a]pyridine-3-acetic acid is first converted to its acid chloride using oxalyl chloride. This activated intermediate is then reacted with gaseous dimethyl-d6-amine (NH(CD₃)₂) to introduce the deuterated N,N-dimethylamino group, thereby forming Zolpidem-d6. chemicalbook.com

Below is a table summarizing these novel catalytic approaches for preparing deuterated Zolpidem analogs.

| Catalyst System/Deuterated Reagent | Key Intermediate/Substrate | Reaction Type | Outcome |

| Pd/C-Pt/C | 5-methylpyridin-2-amine | Hydrogen-Deuterium Exchange | Fully deuterated 5-methylpyridin-2-amine in 85% yield |

| Dimethyl-d6-amine | 2-(p-tolyl)-6-methylimidazo[1,2a]pyridine-3-acetyl chloride | Amination | Formation of Zolpidem-d6 |

Challenges and Considerations in Achieving High Isotopic Purity and Scalability

The synthesis of deuterated compounds like Zolpidem-d6 for pharmaceutical use is accompanied by a unique set of challenges, primarily centered around achieving high isotopic purity and ensuring the scalability of the manufacturing process.

Isotopic Purity: A critical challenge is to synthesize a compound with a high and consistent level of deuterium incorporation at specific positions, aiming for an isotopic purity of ≥95% at each designated site. rsc.org Achieving this is often difficult due to the reversible nature of many H-D exchange reactions. rsc.org Incomplete deuteration leads to a mixture of isotopic species, which can be difficult to separate. Conversely, over-deuteration, where deuterium is incorporated at unintended positions, can also occur. These isotopic impurities can affect the drug's pharmacokinetic profile and potentially lead to unforeseen metabolic pathways. rsc.org

Scalability and Cost: The transition from laboratory-scale synthesis to large-scale industrial production presents significant hurdles. Many of the sophisticated catalytic systems and deuterated reagents used are expensive, contributing to a higher manufacturing cost for deuterated active pharmaceutical ingredients (APIs) compared to their non-deuterated counterparts. archie-west.ac.uk For instance, the availability and cost of high-purity deuterated starting materials can be a limiting factor. Furthermore, specialized equipment may be required to handle deuterated gases or reagents safely and efficiently on a large scale. The process of scaling up also requires re-optimization of reaction conditions to maintain high yields and isotopic purity, which can be a time-consuming and resource-intensive endeavor.

Analytical Characterization: The precise determination of the location and percentage of deuterium incorporation is a non-trivial analytical challenge. Standard analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential but may not always be sufficient to fully characterize the isotopic distribution in the final product and in-process intermediates. archie-west.ac.uk This necessitates the development and validation of robust analytical methods to ensure the quality and consistency of each batch.

A summary of the key challenges is presented in the table below.

| Challenge | Key Considerations |

| High Isotopic Purity | - Achieving ≥95% deuterium incorporation at target sites. - Minimizing under-deuteration and over-deuteration. - The reversible nature of H-D exchange reactions. |

| Scalability | - High cost of deuterated reagents and specialized catalysts. - Need for specialized equipment for large-scale production. - Re-optimization of reaction conditions for manufacturing scale. |

| Analytical Control | - Accurate determination of isotopic distribution and purity. - Development of robust analytical methods for quality control. |

Advanced Analytical Applications of Zolpidine D6 in Research

Utility as an Isotopic Internal Standard in Quantitative Mass Spectrometry

Zolpidine-d6 is widely employed as an internal standard (IS) for the quantification of zolpidem in various biological matrices. ejournal.bycaymanchem.comcerilliant.com Its structural similarity and identical physicochemical properties to zolpidem, combined with its distinct mass difference, make it an ideal candidate for isotope dilution mass spectrometry (IDMS).

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantifying substances. ontosight.ai The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as the "spike" or "tracer," to the sample. ontosight.aiosti.govup.ac.za In this case, Zolpidine-d6 acts as the spike for the quantification of zolpidem.

The core of the IDMS technique lies in the precise measurement of the altered isotope ratio of the analyte after the spike has been introduced and thoroughly mixed with the sample. osti.govup.ac.za Since the spike (Zolpidine-d6) and the analyte (zolpidem) are chemically identical, they behave identically during sample preparation and analysis, including extraction, chromatography, and ionization. japsonline.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the spike. By measuring the ratio of the non-labeled analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately calculated, as the amount of added spike is known. ontosight.aiosti.gov This method is recognized as a primary ratio method of measurement by the International System of Units (SI), highlighting its potential for producing highly accurate results. rsc.org

Method Development and Validation for Bioanalytical Quantification in Research Matrices

The development and validation of bioanalytical methods using Zolpidine-d6 as an internal standard are crucial for ensuring reliable and reproducible quantification of zolpidem in research matrices such as plasma, serum, and oral fluid. ejournal.byresearchgate.netoup.com These methods are essential for pharmacokinetic studies and other research applications. ejournal.by

A typical method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). ejournal.byjfda-online.com The development process focuses on optimizing several key parameters, including sample extraction, chromatographic separation, and mass spectrometric detection. fda.gov For instance, a validated LC-MS/MS method for zolpidem in human plasma utilized solid-phase extraction for sample cleanup and a C18 column for chromatographic separation, with a total run time of just 2.0 minutes. ejournal.by

Validation of the bioanalytical method is performed in accordance with regulatory guidelines to establish its performance characteristics. fda.goveuropa.eu Key validation parameters include:

Linearity: Establishing a concentration range where the instrumental response is directly proportional to the analyte concentration. For example, a method for zolpidem in human plasma demonstrated linearity over a range of 2.0–200 ng/mL. ejournal.by

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. A validated method showed inter- and intra-day accuracy between 94.44% and 103.80%, and precision (expressed as the coefficient of variation) between 2.06% and 8.95%. ejournal.by

Recovery: The efficiency of the extraction process. One study reported recoveries of 82.49% for zolpidem and 84.24% for Zolpidine-d6. ejournal.by

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. Methods have been developed with LLOQs as low as 0.05 ng/mL for zolpidem in oral fluid. oup.com

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions. fda.gov

The following interactive table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of zolpidem using Zolpidine-d6 as an internal standard in human plasma. ejournal.by

| Parameter | Result |

| Linearity Range | 2.0–200 ng/mL |

| Inter-day Accuracy | 94.44% - 103.80% |

| Intra-day Accuracy | 94.44% - 103.80% |

| Inter-day Precision (%CV) | 2.06% - 8.95% |

| Intra-day Precision (%CV) | 2.06% - 8.95% |

| Recovery (Zolpidem) | 82.49% |

| Recovery (Zolpidine-d6) | 84.24% |

Mitigation of Matrix Effects in Complex Biological Samples

Matrix effects are a significant challenge in quantitative bioanalysis using LC-MS, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.goveijppr.com The use of a stable isotope-labeled internal standard like Zolpidine-d6 is the most effective strategy to compensate for these matrix effects. nih.gov

Because Zolpidine-d6 has nearly identical chemical and physical properties to zolpidem, it co-elutes and experiences the same ionization suppression or enhancement. japsonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized.

Several research studies have demonstrated the successful mitigation of matrix effects using Zolpidine-d6. For example, in the analysis of zolpidem in human plasma, the consistent response of Zolpidine-d6 across different plasma lots confirms its ability to track and correct for matrix-induced variations. ejournal.by Similarly, in the analysis of oral fluid, where matrix components can be particularly problematic, the use of Zolpidine-d6 ensured the robustness and reliability of the method. oup.com

Strategies to minimize matrix effects during method development include:

Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to remove interfering matrix components, such as phospholipids, before LC-MS analysis. bioanalysis-zone.com

Optimized Chromatography: Adjusting the chromatographic conditions to separate the analyte from matrix interferences. eijppr.com

Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. eijppr.com

The following interactive table illustrates how an internal standard like Zolpidine-d6 can mitigate matrix effects by showing a consistent analyte/IS ratio despite variations in the absolute signal intensity.

| Sample Type | Analyte Signal (Zolpidem) | IS Signal (Zolpidine-d6) | Analyte/IS Ratio |

| Standard in Solvent | 100,000 | 105,000 | 0.95 |

| Spiked Plasma Lot A (Suppression) | 70,000 | 73,500 | 0.95 |

| Spiked Plasma Lot B (Enhancement) | 120,000 | 126,000 | 0.95 |

Application in Elucidating Metabolic Pathways and Metabolite Identification

Zolpidine-d6 is not only valuable for quantitative analysis but also serves as a powerful tracer for studying the metabolic fate of zolpidem. The deuterium (B1214612) labels act as a "tag" that allows researchers to follow the biotransformation of the parent drug into its various metabolites.

In vitro and in vivo Tracer Studies for Biotransformation Analysis

Tracer studies using Zolpidine-d6 can be conducted both in vitro (e.g., using human liver microsomes or hepatocytes) and in vivo (in animal models or human subjects). In these studies, a known amount of Zolpidine-d6 is introduced into the system, and samples are collected over time. By analyzing these samples with high-resolution mass spectrometry, researchers can identify metabolites that retain the deuterium label.

The mass shift of +6 Da (for the six deuterium atoms) in Zolpidine-d6 and its metabolites compared to the unlabeled counterparts allows for their unambiguous identification in complex biological matrices. This approach helps to differentiate drug-related material from endogenous compounds, significantly simplifying the process of metabolite profiling.

Isotopic Labeling Strategies for Tracking Molecular Fate

Isotopic labeling with stable isotopes like deuterium is a fundamental strategy for tracking the molecular fate of a drug. When Zolpidine-d6 is administered, it follows the same metabolic pathways as zolpidem. The key metabolic reactions of zolpidem include oxidation of the methyl groups on the phenyl and imidazopyridine rings, as well as N-oxidation.

When Zolpidine-d6 is metabolized, the resulting metabolites will also contain the deuterium label, unless the metabolic transformation occurs at the labeled positions. This allows for the confident identification of the metabolic products. For example, if a metabolite is found with a mass corresponding to hydroxylated Zolpidine-d6, it provides strong evidence for a hydroxylation metabolic pathway.

Structural Elucidation of Metabolites through Advanced Mass Spectrometric Techniques

The identification and structural characterization of drug metabolites are paramount in understanding the biotransformation of a xenobiotic. Advanced mass spectrometric (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are powerful tools for this purpose. criver.com Zolpidine-d6 plays a crucial role as an internal standard in these analyses, aiding in the confident identification of zolpidem's metabolic products. ejournal.bynih.govoup.com

The process of structural elucidation involves comparing the mass spectral data of potential metabolites to the parent drug. criver.com The known mass shift of six atomic mass units in Zolpidine-d6, due to the six deuterium atoms, provides a distinct marker. benchchem.com When analyzing biological samples, the mass spectrometer can be programmed to specifically look for compounds that exhibit a similar fragmentation pattern to zolpidem but with a different parent mass, indicating metabolic modification.

For instance, a common metabolic pathway for zolpidem is oxidation, leading to the formation of hydroxylated metabolites or the zolpidem phenyl-4-carboxylic acid (ZCA). nih.govoup.comoup.com In a study aimed at developing a sensitive LC-MS/MS method for zolpidem and ZCA in urine, Zolpidine-d6 and ZCA-d6 were used as internal standards. oup.com The mass spectrometer monitors specific mass transitions (parent ion to product ion) for both the non-deuterated analytes and their deuterated counterparts. ejournal.by This allows for the differentiation of true metabolites from background noise and matrix interferences, significantly improving the reliability of identification. clearsynth.com

Recent research has also led to the discovery of novel zolpidem metabolites, such as zolpidem dihydrodiol and cysteine adducts, through the use of high-resolution mass spectrometry. nih.gov The fragmentation patterns observed in these novel metabolites, when compared to the fragmentation of zolpidem and its known metabolites, provide the necessary clues for structural elucidation. nih.govnih.gov The use of deuterated standards in such exploratory studies is critical for confirming the relationship between the parent drug and its newly discovered metabolic products.

Table 1: Mass Transitions of Zolpidem and Zolpidine-d6 in MS/MS Analysis

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Zolpidem | 308.0 | 235.0 | ejournal.by |

| Zolpidine-d6 | 314.2 / 314.5 | 235.0 / 235.3 | ejournal.bynih.gov |

Ancillary Analytical Techniques Employing Deuterated Analogs

Beyond its primary role in mass spectrometry, Zolpidine-d6 is instrumental in other analytical techniques that are crucial for comprehensive drug analysis and research.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules. azolifesciences.com In the context of zolpidem research, NMR is used to confirm the molecular structure of synthesized compounds, including metabolites and reference standards like Zolpidine-d6. benchchem.comnih.gov

The fundamental principle of NMR involves the interaction of atomic nuclei with an external magnetic field. tutorchase.com To avoid interference from the solvent's hydrogen atoms, which would overwhelm the signal of the analyte, deuterated solvents are almost always used in NMR analysis. azolifesciences.comtutorchase.commerckmillipore.com This is because deuterium resonates at a different frequency than protium (B1232500) (¹H), rendering the solvent invisible in a standard proton NMR spectrum. tutorchase.com

When characterizing Zolpidine-d6 itself, NMR is essential for confirming the successful incorporation of deuterium atoms at the specified positions on the molecule. benchchem.com The absence of signals in the proton NMR spectrum at the positions where deuterium has been substituted, coupled with the corresponding signals in a deuterium NMR spectrum, provides unequivocal proof of its isotopic labeling. High-resolution mass spectrometry (HRMS) is also used in conjunction with NMR to verify the isotopic purity, ensuring a high percentage of deuterium enrichment. benchchem.com

Furthermore, NMR is used to verify the structure of synthesized zolpidem metabolites. nih.gov By comparing the NMR spectra of a suspected metabolite with that of the parent compound and known reference standards, researchers can pinpoint the exact location of metabolic modifications on the molecular scaffold.

Table 2: Key Analytical Techniques for Structural Verification

| Technique | Application | Role of Deuterated Compounds | Reference |

|---|---|---|---|

| NMR Spectroscopy | Confirms molecular structure and deuterium incorporation. | Used as the analyte for structural confirmation and in deuterated solvents to avoid signal interference. | benchchem.comtutorchase.com |

| High-Resolution Mass Spectrometry (HRMS) | Verifies isotopic purity and elemental composition. | Confirms the mass shift due to deuterium labeling and ensures high isotopic enrichment. | benchchem.com |

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are fundamental for separating components of a complex mixture before their detection and quantification. wikipedia.org When coupled with mass spectrometry (GC-MS or LC-MS), these methods provide highly sensitive and specific analytical results. springernature.comacgpubs.org

In quantitative bioanalysis, deuterated compounds like Zolpidine-d6 are the preferred internal standards. clearsynth.comnih.govscioninstruments.com An internal standard is a compound added in a known amount to all samples and calibration standards. wikipedia.orgscioninstruments.com It helps to correct for variations in sample preparation, injection volume, and instrument response. wikipedia.orgscioninstruments.com Because deuterated standards are chemically almost identical to their non-deuterated counterparts, they exhibit very similar chromatographic behavior (retention time) and ionization efficiency in the mass spectrometer. chromforum.org

For example, in a validated LC-MS/MS method for the quantification of zolpidem in human plasma, Zolpidine-d6 was used as the internal standard. ejournal.by The analyte and the internal standard co-elute from the HPLC column and are subsequently detected by the mass spectrometer. ejournal.by By calculating the ratio of the peak area of the analyte (zolpidem) to the peak area of the internal standard (Zolpidine-d6), analysts can accurately determine the concentration of zolpidem in the sample, even if there are minor fluctuations during the analytical process. scioninstruments.com This approach significantly improves the precision and reliability of the quantitative results. nih.gov

The use of Zolpidine-d6 as an internal standard has been successfully applied in numerous studies involving the analysis of zolpidem and its metabolites in various biological matrices, including urine and blood. nih.govoup.comnih.govnih.gov These methods often involve a sample preparation step, such as solid-phase extraction, followed by rapid chromatographic separation and sensitive MS/MS detection. ejournal.byoup.com The short run times achieved in some of these methods allow for high-throughput analysis, which is crucial in clinical and forensic toxicology. ejournal.byoup.com

Table 3: Chromatographic Methods Employing Zolpidine-d6

| Technique | Matrix | Internal Standard | Key Findings | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | Zolpidine-d6 | Developed a simple, rapid, and sensitive assay with a run time of 2.0 min. | ejournal.by |

| LC-MS/MS | Human Urine | Zolpidem-d6, ZCA-d6 | Validated a rapid 1.8 min analysis for simultaneous detection of zolpidem and its major metabolite. | oup.comoup.com |

| UPLC-MS/MS | Postmortem Blood | Zolpidem-d6 | Developed a method for simultaneous quantification of three PDE-5 inhibitors. | nih.gov |

| LC-MS/MS | Blood | Zolpidem-d6 | Optimized a screening method for 56 drugs and their metabolites. | nih.gov |

Investigation of Kinetic Isotope Effects Kies and Reaction Mechanisms Using Zolpidine D6

Theoretical Underpinnings of Primary and Secondary Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is defined as the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org KIEs are categorized as primary or secondary, based on the location of the isotopic substitution relative to the bond-breaking or bond-forming events in the rate-determining step of a reaction. pediaa.comgithub.io

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step. slideshare.netslideshare.net For instance, in the metabolism of Zolpidem, if a C-H bond on one of the methyl groups is cleaved in the slowest step, replacing that hydrogen with deuterium (B1214612) (to form Zolpidine-d6) would result in a primary KIE. nih.gov These effects are generally significant, with kH/kD values typically ranging from 1 to 8. libretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-determining step. wikipedia.orggithub.io These effects are usually smaller than primary KIEs and can be classified as α, β, or γ, depending on the proximity of the isotope to the reaction center. wikipedia.org Secondary KIEs arise from changes in hybridization and the vibrational environment of the molecule between the ground state and the transition state. github.io For example, a change from sp3 to sp2 hybridization at a carbon adjacent to the reaction center typically results in a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1). wikipedia.orggithub.io

The foundation of the KIE lies in quantum mechanics, specifically in the differences in zero-point vibrational energies (ZPE) of chemical bonds. github.io A chemical bond can be modeled as a harmonic oscillator. The vibrational frequency of this oscillator is dependent on the reduced mass of the atoms forming the bond. libretexts.org A bond containing a heavier isotope, such as a C-D bond, has a lower vibrational frequency and consequently a lower ZPE than the corresponding C-H bond. github.iolibretexts.org

For a reaction to occur, molecules must overcome an activation energy barrier. The ZPE contributes to the molecule's ground state energy. Since the C-D bond has a lower ZPE, more energy is required to reach the transition state where this bond is broken, resulting in a slower reaction rate for the deuterated molecule. libretexts.org This difference in activation energy between the deuterated and non-deuterated compounds is the primary cause of the kinetic isotope effect. libretexts.org

In some cases, particularly in hydrogen transfer reactions, a quantum mechanical phenomenon known as tunneling can significantly influence the KIE. wikipedia.org Tunneling occurs when a particle, due to its wave-like nature, can pass through a potential energy barrier that it classically would not have enough energy to surmount. wikipedia.orglibretexts.org Because of its lower mass, hydrogen has a higher probability of tunneling than deuterium. wikipedia.org This effect can lead to unusually large primary KIEs, sometimes much greater than the semi-classical limit of around 7 at room temperature. nih.gov The observation of such large KIEs is strong evidence that C-H bond cleavage is the rate-limiting step and that tunneling is a significant contributor to the reaction mechanism. nih.gov

Experimental Methodologies for KIE Determination in Chemical Systems

The precise measurement of KIEs is crucial for elucidating reaction mechanisms. nih.gov Several experimental techniques are employed, ranging from direct comparison of reaction rates to more sophisticated spectroscopic and mass spectrometric methods. nih.govresearchgate.net

A fundamental method for determining KIEs involves independently measuring the reaction rates of the non-deuterated (light) and deuterated (heavy) substrates under identical conditions. wikipedia.org The KIE is then calculated as the ratio of these rates (kL/kH). wikipedia.org However, this direct comparison method can be susceptible to systematic errors, as maintaining precisely identical conditions for two separate experiments can be challenging. wikipedia.org

To overcome these limitations, competition experiments are often preferred. nih.gov In this setup, a mixture of the light and heavy isotopologues is subjected to the reaction conditions simultaneously. nih.gov The relative change in the isotopic ratio of the remaining substrate or the newly formed product is measured as the reaction progresses. wikipedia.org This method internally controls for experimental variables, leading to higher precision. nih.gov The KIE can be calculated from the isotopic ratios at different fractional conversions of the reaction. researchgate.net

Modern analytical techniques have greatly enhanced the precision and applicability of KIE measurements.

Mass Spectrometry (MS): MS is a highly sensitive technique for determining KIEs by measuring the relative abundance of isotopologues. nih.gov Techniques like Isotope Ratio Mass Spectrometry (IRMS) offer exceptional precision for measuring stable isotopes. wikipedia.orgnih.gov Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) can be used to analyze whole molecules in complex mixtures, allowing for the direct measurement of substrate and product isotope ratios in competitive experiments without extensive purification. nih.govresearchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) is also employed to separate and quantify isotopically labeled compounds. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-precision quantitative NMR is a powerful tool for measuring KIEs at natural abundance, avoiding the need for synthesizing isotopically labeled compounds. wikipedia.org This method can detect subtle changes in isotope ratios at specific atomic sites within a molecule as the reaction proceeds. wikipedia.orgyoutube.com

These advanced methods provide robust and precise data, enabling detailed mechanistic investigations in complex chemical and biological systems. nih.govnih.gov

Elucidation of Enzyme-Catalyzed Reaction Mechanisms through Deuteration Studies

Deuteration studies are a cornerstone of enzymology, providing critical insights into the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov By measuring the KIE, researchers can identify rate-limiting steps, probe the structure of transition states, and understand how enzymes facilitate chemical transformations. nih.govwashington.edu

For example, the metabolism of Zolpidem is primarily mediated by CYP3A4, CYP2C9, and CYP1A2, which hydroxylate the molecule at three different positions. nih.govwikipedia.org A large primary deuterium KIE observed upon deuteration of one of the methyl groups would strongly suggest that hydrogen atom abstraction from that methyl group is a slow, rate-determining step in the formation of the corresponding alcohol metabolite. nih.govwashington.edu Conversely, a KIE value close to unity (kH/kD ≈ 1) would imply that C-H bond cleavage is not the rate-limiting step and that other processes, such as substrate binding or product release, are slower. acs.org

Furthermore, the magnitude of the KIE can provide information about the transition state geometry. According to the Melander-Westheimer principle, a maximum KIE is expected for a symmetrical transition state where the hydrogen is halfway between the donor and acceptor atoms. acs.org Asymmetrical transition states, either "early" (reactant-like) or "late" (product-like), will exhibit smaller KIEs. github.ioacs.org Therefore, precise KIE measurements can help map the reaction coordinate and characterize the nature of the enzymatic transition state.

Impact of Deuteration on Metabolic Stability and Pathway Shunting in Research Models

The C-D bond is stronger and more stable than the C-H bond, making it more resistant to enzymatic cleavage. juniperpublishers.comnih.gov This "deuterium kinetic isotope effect" can be harnessed to improve the metabolic stability of drug candidates. juniperpublishers.comnih.gov By strategically replacing hydrogens at sites of metabolic vulnerability ("soft spots") with deuterium, the rate of metabolism can be significantly reduced. nih.gov

This reduction in metabolic rate can lead to several favorable pharmacokinetic outcomes in research models:

Increased Half-life: Slower metabolism leads to a longer biological half-life of the drug. juniperpublishers.com

Reduced Metabolite Formation: Lowering the rate of metabolism decreases the formation of metabolites, which may be inactive, less active, or potentially toxic. nih.gov

The following table illustrates hypothetical data from an in vitro study comparing the metabolic stability of Zolpidem and Zolpidine-d6 in human liver microsomes, demonstrating the potential impact of deuteration.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Zolpidem | 25 | 27.7 |

| Zolpidine-d6 | 50 | 13.9 |

This table contains hypothetical data for illustrative purposes.

Another important consequence of site-selective deuteration is metabolic pathway shunting or metabolic switching . nih.govosti.gov When a drug has multiple metabolic pathways, blocking or slowing down one pathway through deuteration can divert the metabolism towards alternative routes. osti.gov For a compound like Zolpidem, which has several sites of oxidation, deuterating the most rapidly metabolized methyl group could increase the formation of metabolites from the other, slower pathways. nih.gov

This shunting can have significant implications:

It can lead to a different profile of circulating metabolites. nih.gov

If an alternative pathway produces an undesirable or toxic metabolite, metabolic shunting could be detrimental. researchgate.net

Conversely, if shunting leads to the formation of a more desirable active metabolite or enhances clearance through a non-toxic pathway (e.g., glucuronidation), it can be beneficial. nih.govresearchgate.net

Therefore, the use of deuterated analogs like Zolpidine-d6 in research models is invaluable for not only improving metabolic stability but also for gaining a deeper understanding of the complex, competing pathways of drug metabolism. osti.gov

Future Directions and Emerging Research Paradigms for Deuterated Pharmaceutical Compounds

Innovations in Deuterium (B1214612) Labeling Technologies and Site-Specific Incorporation

The ability to precisely place deuterium atoms at specific sites within a molecule is crucial for optimizing its therapeutic properties and for creating effective research tools. d-nb.info Historically, deuterium labeling involved harsh conditions or multi-step syntheses using deuterated building blocks, which could be inefficient and costly. uni-rostock.de Recent years, however, have seen a surge in the development of advanced catalytic methods that enable late-stage, site-selective deuteration with high efficiency and under milder conditions. researchgate.net

A dominant strategy in modern deuteration is hydrogen isotope exchange (HIE), where a C-H bond is directly replaced with a C-D bond. researchgate.netchemrxiv.org This is often achieved through C-H activation, a process where a catalyst temporarily breaks a C-H bond, allowing for the isotopic exchange. chemrxiv.org Researchers have developed a diverse toolkit of catalysts for this purpose, moving beyond precious metals to more abundant and less toxic base metals. uni-rostock.de

Key innovations in catalytic deuteration include:

Iridium-Based Catalysts: Iridium(I) complexes have proven highly effective for the selective deuteration of N-heterocycles like indoles and pyrroles, which are common motifs in pharmaceuticals. acs.org These catalysts can be directed by common N-protecting groups, which can later be removed while retaining the deuterium label. acs.org

Silver-Based Catalysts: Phosphine-ligated silver-carbonate complexes have emerged as powerful catalysts for the site-selective deuteration of five-membered aromatic heterocycles, including those found in active pharmaceutical ingredients that were previously resistant to H/D exchange. nih.govnih.gov A significant advantage is their ability to function without directing groups and use low-cost deuterium sources like deuterated methanol (B129727) (CH₃OD). nih.govnih.gov

Copper-Catalyzed Reactions: Copper-based catalysts have been utilized for transfer hydrodeuteration reactions, which precisely add one deuterium and one hydrogen atom across a double bond. nih.gov

Iron and Manganese Catalysts: In a push towards more sustainable chemistry, heterogeneous catalysts based on iron and manganese have been developed for labeling electron-rich heterocycles, using deuterium oxide (D₂O) as an affordable and easy-to-handle deuterium source. uni-rostock.de

Lewis Acid/Brønsted Base Systems: A cooperative catalytic system using a Lewis acid and a Brønsted base has been developed for the efficient deuteration of β-amino C-H bonds in N-alkylamine-based drugs. nih.govacs.org This method uses deuterated acetone (B3395972) (acetone-d6) as the deuterium source and can achieve up to 99% deuterium incorporation. nih.govacs.org

These advanced methods provide chemists with unprecedented control over the placement of deuterium, enabling the synthesis of precisely labeled molecules required for modern drug development and research. d-nb.info

| Catalyst System | Target Moiety / Reaction Type | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Iridium(I) NHC/Phosphine | N-Heterocycles (Indoles, Pyrroles) | D₂O | High selectivity, use of removable directing groups. | acs.org |

| Silver-Carbonate/Phosphine | Five-Membered Heterocycles | CH₃OD | No directing group needed, tolerates wide functional groups. | nih.govnih.gov |

| Copper-Based Catalysts | Transfer Hydrodeuteration of Alkenes | Deuterated Silanes, D₂O | Precise incorporation of one H and one D atom. | nih.govmarquette.edu |

| Heterogeneous Iron/Manganese | Electron-Rich (Hetero)arenes | D₂O | Uses abundant, low-toxicity base metals. | uni-rostock.de |

| B(C₆F₅)₃ / N-Alkylamine | β-Amino C-H Bonds | Acetone-d6 | High (up to 99%) deuterium incorporation at specific sites. | nih.govacs.org |

Integration of Computational Chemistry and Machine Learning in Deuterated Compound Research

The design of deuterated drugs is a complex process, as the biological effects of isotopic substitution are highly dependent on the specific position and number of deuterium atoms. researchgate.net To navigate this complexity, researchers are increasingly turning to computational chemistry and machine learning to predict the impact of deuteration and guide synthetic efforts. jsps.go.jprgdiscovery.com These in silico techniques provide valuable insights at the molecular level, accelerating the development of lead compounds by helping to avoid unpromising candidates. rgdiscovery.com

Computational chemistry can model how deuteration affects a molecule's interaction with metabolic enzymes and proteins. jsps.go.jp Quantum chemical calculations, for example, can be used to evaluate the kinetic isotope effect (KIE) in metabolic processes and to understand modified hydrogen bonding interactions upon deuteration. jsps.go.jpmdpi.com This allows scientists to identify the optimal sites for deuteration—the metabolic "soft spots"—to achieve the desired therapeutic effect. nih.gov

The integration of machine learning (ML) represents a particularly transformative frontier. digitellinc.com Traditional methods for calculating KIEs and reaction dynamics can be computationally expensive. digitellinc.com ML models, trained on data from quantum chemistry calculations and experiments, are being developed to predict these properties with much greater speed and efficiency. jsps.go.jpdigitellinc.comarxiv.org

Key applications of these computational paradigms include:

Pharmacokinetic Estimation: Computational systems are being built to estimate the pharmacokinetic profiles of deuterated drugs, calculating their interactions with blood proteins and their reaction rates with drug-metabolizing enzymes. jsps.go.jp

Predicting Kinetic Isotope Effects: ML-based force fields can efficiently generate the large number of trajectories needed for accurate KIE predictions, overcoming the limitations of previous computational methods. digitellinc.com Combined approaches using quantum mechanics/molecular mechanics (QM/MM) and ML can accurately determine free energy profiles and KIEs for complex biological reactions. researchgate.netnih.govacs.org

Guiding Drug Design: Computational tools are used for virtual screening and to understand structure-activity relationships, guiding the design of new deuterated compounds. rgdiscovery.com Hydrogen/deuterium exchange mass spectrometry (DXMS) can be combined with molecular docking and dynamics simulations to reveal how a drug binds to its target protein, providing a clear roadmap for developing more potent and selective inhibitors. nih.gov

By combining theoretical calculations, experimental data, and machine learning, researchers can create a powerful feedback loop to propose, synthesize, and validate new deuterated drug candidates more effectively. jsps.go.jp

| Computational Approach | Application in Deuterated Compound Research | Benefit | Reference |

|---|---|---|---|

| Quantum Chemistry (e.g., M06-2X) | Evaluating KIEs, analyzing changes in hydrogen bonding. | Provides fundamental understanding of isotope effects. | jsps.go.jpmdpi.com |

| Machine Learning (ML) Force Fields | Predicting KIEs and reaction rate constants. | Increases computational speed and efficiency for dynamic simulations. | digitellinc.comarxiv.org |

| QM/MM + Machine Learning | Calculating free energy profiles and KIEs in biological systems. | Achieves high accuracy comparable to costly methods, but much faster. | researchgate.netnih.govacs.org |

| Molecular Docking & Dynamics | Identifying drug binding modes and establishing structure-activity relationships. | Guides the rational design of more potent and selective inhibitors. | rgdiscovery.comnih.gov |

Expanding Research Applications in Chemical Biology and Drug Discovery Methodologies

Beyond their direct use as improved therapeutics, deuterated compounds are indispensable tools in chemical biology and are being applied in increasingly innovative ways throughout the drug discovery process. hwb.gov.inacs.orgacs.org Their unique properties allow scientists to probe biological systems and elucidate complex mechanisms with high precision. humanjournals.comrsc.org

One of the most established applications is the use of deuterated molecules as internal standards for quantitative mass spectrometry. acs.org Because they are chemically identical to the non-deuterated analyte but have a different mass, they allow for highly accurate quantification of a drug and its metabolites in biological samples. researchgate.netacs.org

The applications are rapidly expanding into new areas:

Probing Metabolic Pathways: Stable isotope-labeled compounds are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. hwb.gov.inacs.org They allow toxicologists and drug metabolism scientists to trace the fate of a compound in the body and identify its metabolites. hwb.gov.in

Mechanistic Elucidation: The kinetic isotope effect is a powerful tool for studying reaction mechanisms. rsc.org By observing how the rate of a chemical or enzymatic reaction changes upon deuteration, researchers can gain insight into the rate-determining steps of a transformation. chemrxiv.org

Studying Protein Dynamics: Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein structure and dynamics. bocsci.com By monitoring the rate at which backbone amide hydrogens exchange with deuterium from the solvent (D₂O), scientists can map protein-ligand binding sites, identify conformational changes, and better understand how a drug interacts with its target. nih.govacs.org

Direct Spectroscopic Imaging: An emerging application uses the unique vibrational frequency of the C-D bond for label-free imaging. europa.eu The C-D bond signal appears in a "silent" region of the cellular Raman spectrum, allowing deuterated drugs to be tracked directly inside live cells using techniques like Raman spectroscopy without the need for bulky fluorescent tags. This offers a minimally invasive way to observe drug uptake and metabolism in real-time. europa.eu

Enhancing Molecular Probes: Deuteration is being used to create next-generation chemical biology probes. For example, deuterating cyanine (B1664457) fluorophores can enhance their properties for super-resolution microscopy, while deuterating photoswitches can improve their light sensitivity for applications in neurobiology. europa.eu

The versatility of deuterated compounds ensures they will remain at the forefront of innovation, not just as final drug products, but as enabling tools that drive fundamental discoveries in biology and medicine. researchgate.netadesisinc.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.